molecular formula C20H22N4O4 B2819808 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1261008-92-7

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide

Cat. No. B2819808
CAS RN: 1261008-92-7
M. Wt: 382.42
InChI Key: XCIFPDBSGUYHSS-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in organic chemistry . The 1,3-benzodioxol-5-yl group is a common motif in many natural products and pharmaceuticals. The 1,2,4-oxadiazol-5-yl group is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The pyrrol-1-yl group is a five-membered ring with one nitrogen atom. The N-(3-methylbutyl)acetamide part suggests the presence of an acetamide group attached to a 3-methylbutyl group.


Synthesis Analysis

Without specific literature or patents detailing the synthesis of this compound, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . Without detailed information or literature sources, it’s difficult to provide an analysis of the chemical reactions this compound might undergo.

Scientific Research Applications

Anticancer Properties

Chalcones, such as the one represented by this compound, belong to the flavonoid family and exhibit diverse pharmacological activities. Notably, they have shown promise as anticancer agents . Researchers have explored their potential to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Investigating the specific mechanisms by which this compound affects cancer cells could provide valuable insights for drug development.

Mechanism of Action

The mechanism of action would depend on the biological or chemical system in which the compound is used . Without specific information on the intended use or biological target of this compound, it’s challenging to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific safety data or MSDS (Material Safety Data Sheet) information for this compound, it’s challenging to provide a detailed safety and hazard analysis.

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13(2)7-8-21-18(25)11-24-9-3-4-15(24)20-22-19(23-28-20)14-5-6-16-17(10-14)27-12-26-16/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIFPDBSGUYHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide

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